molecular formula C17H24N2O4 B057388 S-1-Cbz-3-Boc-aminopyrrolidine CAS No. 122536-74-7

S-1-Cbz-3-Boc-aminopyrrolidine

Cat. No. B057388
M. Wt: 320.4 g/mol
InChI Key: VCCUTXNUDLVCTI-AWEZNQCLSA-N
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Description

S-1-Cbz-3-Boc-aminopyrrolidine, also known as S1CBZ-3BOC-AP, is an aminopyrrolidine derivative that has been widely studied for its potential applications in various areas of scientific research. The compound is a cyclic amine with an aryl group attached to the nitrogen atom. It is a highly versatile molecule that can be used in a variety of reactions and has been found to have a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Enhancing Kinetic Resolutions and Enantioselectivity

The kinetic resolution of 3-aminopyrrolidine (3AP) is significantly enhanced when using ω-transaminases in combination with protective group strategies such as 1-N-Cbz (carbobenzyloxy) and N-Boc (tert-butoxycarbonyl) protection. Specifically, 1-N-Cbz-protected 3-aminopyrrolidine shows improved enantioselectivity (>99% ee at 50% conversion) and reaction rate (up to 50-fold higher) compared to unprotected substrates. This methodology highlights the critical role of carbamate protection in increasing both the reaction rate and enantioselectivity for such resolutions, offering a promising approach for the efficient synthesis of enantiomerically pure compounds (Höhne, Robins, & Bornscheuer, 2008).

Asymmetric Cycloaddition Reactions

N-Cbz- and N-Boc-protected isoxazolidines can be directly obtained through an organocatalytic formal [3 + 2] cycloaddition reaction using in situ-generated N-carbamoyl nitrones. This process achieves high yields and enantiomeric excesses under mild conditions, employing inexpensive and readily available catalysts. The synthetic versatility of the resulting products allows for the production of valuable building blocks, including free isoxazolidines and 1,3-aminoalcohols, demonstrating the utility of N-Cbz- and N-Boc-protected substrates in asymmetric synthesis (Gioia et al., 2009).

Synthesis of Orthogonally Protected Diazabicyclo Derivatives

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity. A scalable multigram synthesis approach starting from simple materials like pyridine and benzyl chloride demonstrates the practical application of orthogonal protection strategies in the efficient synthesis of complex aminopiperidines (Schramm et al., 2009).

Development of Protected Hypusine for Peptide Synthesis

An orthogonally protected hypusine reagent, compatible with the Fmoc/t-Bu protection strategy, has been developed for the solid-phase synthesis of hypusinated peptides. The side-chain protecting groups (Boc and t-Bu) allow for the seamless integration of hypusine into peptides, demonstrating the reagent's utility in synthesizing biologically relevant peptides using standard Fmoc chemistry (Song et al., 2015).

properties

IUPAC Name

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUTXNUDLVCTI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561639
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-1-Cbz-3-Boc-aminopyrrolidine

CAS RN

122536-74-7
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.05 g 3-(tert-butoxycarbonylamino)pyrrolidine, 1.85 g NaHCO3 and 3.17 g N-(Benzyloxycarbonyloxy)succinimide in 10 ml dioxane/water 1:1 was stirred for 12 h at RT. The reaction mixture was diluted with ethyl acetate, the phases separated and the organic phase washed with saturated NaHCO3 and brine. The crude product obtained after evaporation of the solvent was used in the next reaction step without further purification.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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